molecular formula C5H7ClN2 B1487995 4-(chloromethyl)-5-methyl-1H-pyrazole CAS No. 1437312-04-3

4-(chloromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1487995
CAS No.: 1437312-04-3
M. Wt: 130.57 g/mol
InChI Key: SELOPDBJJBJUER-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C5H7ClN2 and a molecular weight of 130.58 . This pyrazole derivative serves as a valuable synthetic building block in various research applications, particularly in medicinal chemistry and agrochemical development . The presence of both a chloromethyl group and the 1H-pyrazole core makes it a versatile intermediate for constructing more complex molecules; the chloromethyl group acts as a reactive handle for further functionalization, such as nucleophilic substitution, while the pyrazole ring is a privileged scaffold in drug discovery . Compounds featuring the pyrazole structure are frequently explored for their biological activities, including antimicrobial properties . As a key intermediate, this compound is useful for the synthesis of novel molecules with potential applications in pharmaceutical and agrochemical research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELOPDBJJBJUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, along with relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chloromethylation of 5-methyl-1H-pyrazole. Various methods have been employed, including the use of chloromethyl methyl ether or formaldehyde in the presence of a base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli32
This compoundStaphylococcus aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In one study, compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that derivatives of pyrazole could reduce inflammation significantly, with some compounds exhibiting effects comparable to established anti-inflammatory drugs.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound70% (at 10 µM)80% (at 10 µM)

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives show promise. The ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in several studies, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Screening

In a comprehensive study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains. The results indicated that certain derivatives exhibited potent activity, leading to further exploration of their mechanisms of action .

Case Study 2: Anti-inflammatory Mechanisms

Selvam et al. investigated the anti-inflammatory mechanisms of several pyrazole derivatives in vivo using carrageenan-induced edema models. Their findings suggested that these compounds could effectively reduce inflammation by inhibiting the expression of pro-inflammatory mediators .

Comparison with Similar Compounds

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Structure : Chloro at position 4, boronate ester at position 5.
  • Reactivity : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in 4-(chloromethyl)-5-methyl-1H-pyrazole. This makes it valuable in constructing biaryl systems for pharmaceuticals .
  • Applications : Used in synthesizing boron-containing drug candidates, contrasting with the chloromethyl derivative’s role in alkylation or substitution reactions .

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Structure : Carbaldehyde at position 4, phenyl at position 1.
  • Reactivity : The aldehyde group facilitates condensation reactions (e.g., forming hydrazones or Schiff bases), whereas the chloromethyl group in the target compound is more suited for nucleophilic displacement .
  • Applications : Serves as a precursor for antimycobacterial agents, differing from the antimicrobial focus of this compound derivatives .

5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole

  • Structure : Nitro at position 4, phenyl at position 1.
  • This contrasts with this compound derivatives, which are explored for herbicidal properties (e.g., difluoromethoxy-containing analogs in ) .

1-(4-Substitutedalkenylphenyl)-4-(hydrazonoethyl)-5-methyl-1H-pyrazoles

  • Structure : Hydrazone-linked imidazoline at position 3.
  • Activity : Demonstrated antimicrobial activity against resistant pathogens, similar to derivatives of this compound but with enhanced solubility due to hydrophilic hydrazone groups .

Physicochemical Properties

  • Solubility : this compound is typically lipophilic, limiting aqueous solubility. Derivatives like 4-(piperidin-1-yl)benzaldehyde-containing pyrazoles () show improved solubility due to polar substituents .
  • Stability : The chloromethyl group is prone to hydrolysis under basic conditions, whereas nitro or boronate groups in analogs () offer greater stability in acidic environments .

Preparation Methods

Reaction Conditions

  • Starting material: 4-methyl-1H-pyrazole or closely related methyl-substituted pyrazole.
  • Reagents: Formaldehyde (typically as 37% aqueous solution) and hydrochloric acid (concentrated aqueous HCl), often with continuous HCl gas bubbling.
  • Temperature: Elevated temperature (~80°C) to facilitate electrophilic substitution.
  • Reaction time: Extended heating (e.g., 20 hours) to ensure completion.
  • Work-up: Removal of excess acid under reduced pressure, precipitation using solvents saturated with HCl gas (e.g., ethanol or ether), filtration, and drying under vacuum.

Mechanistic Insight

The chloromethylation proceeds via the formation of a chloromethyl cation or related electrophilic species from formaldehyde and HCl. This electrophile selectively attacks the 4-position of the pyrazole ring, which is activated by the adjacent methyl group at position 5, leading to the formation of this compound hydrochloride salt.

Cyclocondensation Routes to 5-Methylpyrazole Derivatives

While direct chloromethylation is a straightforward approach, another synthetic strategy involves constructing the pyrazole ring with the methyl substituent already installed, followed by chloromethylation.

Synthesis of 5-Methylpyrazole Core

  • Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as 1,3-diketones or β-ketoesters is a classic and efficient method to prepare 5-methyl-substituted pyrazoles.
  • For example, condensation of hydrazine with acetylacetone yields 5-methylpyrazole derivatives with high regioselectivity and yield.

Subsequent Chloromethylation

  • The 5-methylpyrazole thus obtained can be subjected to chloromethylation under acidic conditions using formaldehyde and hydrochloric acid, as described above.
  • This two-step approach allows better control over substitution patterns and may improve yields and purity.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Conditions Yield (%) Advantages Limitations
Direct chloromethylation of 4-methylpyrazole 4-methyl-1H-pyrazole Formaldehyde (37%), HCl (conc.), 80°C, 20h Moderate to High (up to ~70%) One-step chloromethylation; direct Requires handling of corrosive HCl; long reaction time
Cyclocondensation of hydrazine + diketone + chloromethylation 1,3-diketone (e.g., acetylacetone) + hydrazine Cyclocondensation at room temp or mild heating; subsequent chloromethylation as above High (varies) High regioselectivity; modular synthesis Multi-step; requires purification between steps
Alternative electrophilic substitution routes Preformed pyrazole derivatives Various electrophilic chloromethylating agents Variable Potential for selective substitution May require specialized reagents

Research Findings and Optimization Notes

  • The chloromethylation reaction is sensitive to reaction conditions such as temperature, acid concentration, and formaldehyde addition rate. Controlled slow addition of formaldehyde improves selectivity and yield.
  • Use of continuous HCl gas bubbling maintains an acidic environment and promotes the formation of the chloromethyl cation, enhancing reaction efficiency.
  • Post-reaction purification involving precipitation from HCl-saturated ethanol or ether helps isolate the hydrochloride salt of the chloromethylated pyrazole in a pure form.
  • Alternative solvents and acid media have been explored to improve regioselectivity and reduce side reactions, but concentrated HCl remains the most effective medium for chloromethylation.
  • The cyclocondensation approach benefits from the extensive literature on pyrazole synthesis, allowing incorporation of substituents at different positions before final chloromethylation, which can be advantageous for complex derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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